molecular formula C19H18O4 B4771269 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one

2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one

Cat. No. B4771269
M. Wt: 310.3 g/mol
InChI Key: RXUWAWGCCMDKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one, also known as PAP-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 is a flavonoid that belongs to the family of chromones, and its chemical structure is shown below:

Mechanism of Action

2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to exert its effects through various mechanisms. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. Additionally, 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to exert a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has also been shown to reduce the expression of various inflammatory mediators, including COX-2, iNOS, and MMP-9. In addition, 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is its high purity and stability, which makes it suitable for use in various lab experiments. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one. One area of interest is its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another area of interest is its mechanisms of action, which are still not fully understood. Further research is also needed to optimize the synthesis of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one and develop more efficient methods for its delivery. Finally, there is a need for more studies on the safety and toxicity of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one, particularly in vivo.

Scientific Research Applications

2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has also been investigated for its role in modulating the immune response and reducing oxidative stress.

properties

IUPAC Name

2-(4-methoxyphenyl)-6-propoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-10-22-15-8-9-18-16(11-15)17(20)12-19(23-18)13-4-6-14(21-2)7-5-13/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUWAWGCCMDKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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